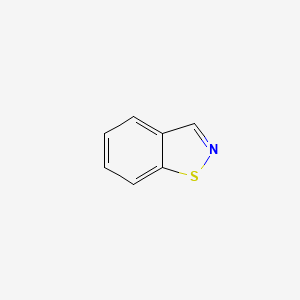

1,2-Benzisothiazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c1-2-4-7-6(3-1)5-8-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNIZNHTOVFARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074290 | |

| Record name | 1,2-Benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 38 deg C; [ChemIDplus] | |

| Record name | 1,2-Benzisothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

272-16-2 | |

| Record name | 1,2-Benzisothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Benzisothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways and mechanisms for constructing the 1,2-benzisothiazole scaffold, a significant heterocyclic motif in medicinal chemistry and industrial applications. This document details key synthetic strategies, from traditional methods to modern catalytic and cascade reactions, offering detailed experimental protocols, quantitative data for comparison, and mechanistic diagrams to facilitate a deeper understanding.

Introduction

The this compound ring system is a privileged heterocyclic structure due to the diverse biological activities exhibited by its derivatives. The most prominent member, 1,2-benzisothiazolin-3-one (BIT), is a widely used biocide, while other derivatives have found applications as antipsychotics (e.g., Ziprasidone, Lurasidone), caspase inhibitors, and phosphomannose isomerase inhibitors. The versatility and importance of this scaffold necessitate robust and efficient synthetic methodologies. This guide explores five primary pathways for its synthesis.

Traditional Synthesis from Dithiodibenzoic Acid

This classical approach is a multi-step process that begins with the readily available 2,2'-dithiodibenzoic acid. While historically significant, this route is often characterized by long reaction sequences and the use of harsh reagents. The key steps involve the formation of a benzoyl chloride, followed by chlorination and subsequent cyclization with an amine source.

Mechanism Overview

The synthesis begins by converting 2,2'-dithiodibenzoic acid to its corresponding bis-benzoyl chloride. This activated intermediate is then treated with chlorine, which cleaves the disulfide bond and forms a sulfenyl chloride. Finally, reaction with ammonia or a primary amine leads to intramolecular cyclization, forming the S-N bond and yielding the 1,2-benzisothiazolin-3-one product.

Experimental Protocol

Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2,2'-dithio-bis-benzoyl chloride [1]

-

Suspend 2,2'-dithio-bis-benzoyl chloride (1157 g, 3.37 moles) in methylene chloride (8.46 L).

-

Bubble chlorine gas (239 g, 3.37 moles) into the stirred suspension.

-

Add the resulting solution to concentrated ammonium hydroxide (2.89 L) with vigorous stirring.

-

Continue stirring for one hour after the addition is complete.

-

Isolate the resulting solid by filtration.

-

Suspend the damp solid in approximately 7 L of water and acidify by adding concentrated aqueous HCl with vigorous stirring.

-

Collect the final product by filtration and wash with approximately 3 L of water.

-

Dry the product in vacuo at 30°C to yield 1,2-benzisothiazol-3(2H)-one.

Logical Workflow: Traditional Synthesis

Caption: Workflow for the traditional synthesis of 1,2-benzisothiazolin-3-one.

Synthesis from o-Halobenzonitriles

Modern approaches often utilize ortho-substituted benzonitriles as starting materials, offering improved efficiency, higher yields, and milder conditions compared to the traditional route. A prominent method involves the conversion of o-chlorobenzonitrile to a sulfur-containing intermediate, which is then cyclized.

Mechanism Overview

This pathway proceeds in two key stages. First, the chlorine atom of o-chlorobenzonitrile is displaced by a sulfur nucleophile, such as sodium hydrosulfide or an alkylthiolate, to form either o-mercaptobenzonitrile or a 2-(alkylthio)benzonitrile. In the second stage, this intermediate undergoes an oxidative cyclization. Treatment with a halogenating agent like chlorine or sulfuryl chloride in the presence of water converts the nitrile and thio-ether/thiol functionalities into the final amide and sulfenamide, which cyclize to form the stable 1,2-benzisothiazolin-3-one ring.

Experimental Protocols

Protocol 2a: Synthesis via o-Mercaptobenzonitrile [2]

-

Step 1: In a reaction vessel under nitrogen, combine o-chlorobenzonitrile (50 g), anhydrous sodium hydrosulfide (30.5 g), and dimethylformamide (500 ml). Heat the mixture at 100°C for 6-9 hours. After cooling, acidify the mixture with hydrochloric acid to a pH of 2-3 to precipitate o-mercaptobenzonitrile.

-

Step 2: Suspend the o-mercaptobenzonitrile in water. Cool the mixture to 5-15°C and bubble chlorine gas through it for 6-9 hours.

-

Step 3: Heat the reaction mixture to induce crystallization of the crude product.

-

Step 4: Purify the crude product by dissolving it in an alkaline solution, decolorizing with activated carbon, and re-precipitating the final 1,2-benzisothiazolin-3-one product by acidification.

Protocol 2b: One-Pot Synthesis via 2-(Alkylthio)benzonitrile

-

A 2-halobenzonitrile is reacted with an alkanethiol in a heterogeneous solvent system in the presence of a base to yield a 2-(alkylthio)benzonitrile.

-

The organic layer containing the intermediate is separated.

-

The 2-(alkylthio)benzonitrile is then treated with a halogenating agent (e.g., sulfuryl chloride, 1.0 to 2.0 molar equivalents) in the presence of water. The reaction is typically heated to 70-80°C for 1 hour.

-

Upon cooling, the 1,2-benzisothiazolin-3-one product crystallizes and is isolated by filtration.

Synthesis Pathway: From o-Chlorobenzonitrile

Caption: Two efficient pathways for synthesizing BIT from o-chlorobenzonitrile.

Intramolecular Oxidative Cyclization of 2-Mercaptobenzamides

This highly efficient and atom-economical method involves the direct formation of the S-N bond from a 2-mercaptobenzamide precursor. The reaction is typically mediated by a metal catalyst and an oxidant, often molecular oxygen from the air, making it an environmentally benign ("green") approach.

Mechanism Overview

The reaction is believed to proceed via a metal-catalyzed oxidation of the thiol group. For instance, with a Co(II) catalyst, initial oxidation by O₂ forms an active Co(III) species. This catalyst then oxidizes the 2-mercaptobenzamide to a thiyl radical intermediate. Subsequent intramolecular nucleophilic attack by the amide nitrogen onto the sulfur radical center forms the S-N bond, yielding the final product and regenerating the Co(II) catalyst.[3]

Experimental Protocols

Protocol 3a: Cobalt-Catalyzed Aerobic Oxidation in Water [3]

-

Suspend the 2-mercaptobenzamide substrate and a catalytic amount of a water-soluble cobalt catalyst (e.g., tetra-substituted sulfonated cobalt phthalocyanine, CoPcS) in water.

-

Stir the mixture vigorously under an oxygen atmosphere (e.g., an O₂ balloon) at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product, which is often insoluble in water, can be isolated directly by filtration.

-

The aqueous mother liquor containing the catalyst can potentially be recycled for subsequent reactions.

Protocol 3b: Copper-Catalyzed Aerobic Oxidation

-

To a solution of the 2-mercaptobenzamide derivative in a suitable organic solvent (e.g., DMF), add a catalytic amount of a Cu(I) salt (e.g., CuCl).

-

Stir the reaction mixture under an atmosphere of oxygen (O₂ balloon).

-

After the reaction is complete, quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Catalytic Cycle: Oxidative Cyclization

References

The Diverse Biological Activities of 1,2-Benzisothiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, underpinning a wide array of pharmacological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy in antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective applications. This technical guide provides an in-depth overview of the biological activities of this compound compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria, yeasts, and dermatophytes.[1][2] The parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), is a widely used industrial biocide.[3] Structure-activity relationship (SAR) studies have revealed that the antimicrobial potency of these compounds is influenced by their lipophilicity.[1]

Quantitative Antimicrobial Data

| Compound Type | Target Organism(s) | Activity Metric (e.g., MIC) | Reference(s) |

| N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one | Gram-positive bacteria | Potencies 10-20 times higher than 1,2-benzisothiazolin-3-one | [1] |

| 1,2-Benzisothiazolin-3-ones | Gram-positive microorganisms, yeasts, dermatophytes | Potent and broad activity | [2] |

| Sulfonamide and sulfonylurea derivatives of this compound | Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) | Good antibacterial activity | [4] |

| Benzenesulfonylurea derivative 9 | Madurella mycetomatis, dermatophytes (Epidermophyton floccosum, Microsporum gypseum, Trichophyton spp.) | Marked antimycotic action | [4] |

| Various 1,2-benzothiazine derivatives | Bacillus subtilis, Staphylococcus aureus | MIC range: 25–600 µg/mL; MBC range: 25–600 µg/mL | [5] |

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of antimicrobial agents.

-

Preparation of Inoculum: Bacterial strains are cultured on an appropriate medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration.

-

Preparation of Microtiter Plates: The this compound compounds are serially diluted in a 96-well microtiter plate with a suitable broth medium.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[5]

Enzyme Inhibition

A significant area of research for this compound derivatives is their ability to inhibit various enzymes, highlighting their potential in treating a range of diseases from cancer to viral infections.

Quantitative Enzyme Inhibition Data

| Compound Class | Target Enzyme | IC50 Value | Reference(s) |

| 1,2-Benzisothiazol-3-one derivatives | Caspase-3 | Nanomolar range (e.g., 1.15 nM for compound 5i) | [6][7][8] |

| Benzisothiazolone derivatives | HIV-1 Reverse Transcriptase (RT) RNase H | < 1.0 µM to 2.5 ± 0.2 µM | [6][9][10] |

| Benzisothiazolone derivatives | HIV-1 RT DNA Polymerase | ~1 to 6 µM | [6][9] |

| 1,2-Benzisothiazol-3-one 1,1-dioxide derivatives | Human Mast Cell Tryptase | 0.064 µM to 0.85 µM | [11] |

| Benzothiazole derivatives | Acetylcholinesterase (AChE) | IC50 of 23.4 ± 1.1 nM for compound 4f | [12] |

| Benzothiazole derivatives | Monoamine Oxidase B (MAO-B) | IC50 of 40.3 ± 1.7 nM for compound 4f | [12] |

| Benzothiazolone derivatives | Butyrylcholinesterase (BChE) | IC50 of 1.21 µM for compound M13 | [13] |

Experimental Protocol: In Vitro Caspase-3 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of caspase-3, a key enzyme in the apoptotic pathway.

-

Cell Lysis: Cells are cultured and then lysed to release their contents, including caspase-3. The protein concentration of the lysate is determined.

-

Enzyme Reaction Setup: In a 96-well plate, the cell lysate (containing 50-200 µg of protein) is added to a reaction buffer.

-

Inhibitor Addition: The this compound compound to be tested is added to the wells at various concentrations.

-

Substrate Addition: The reaction is initiated by adding a colorimetric substrate, such as DEVD-pNA (final concentration 200 µM).

-

Incubation: The plate is incubated at 37°C for 1-2 hours.

-

Data Analysis: The absorbance is measured at 400-405 nm using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance of samples with and without the inhibitor.[6]

Experimental Protocol: HIV-1 Reverse Transcriptase (RNase H) Inhibition Assay

This fluorescence-based assay measures the inhibition of the RNase H activity of HIV-1 reverse transcriptase.

-

Reaction Mixture Preparation: A reaction mix containing buffer (50 mM Tris-HCl pH 7.8, 80 mM KCl, 6 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.2% PEG-8000) is prepared.

-

Component Addition: In a 96-well plate, the reaction mix, the this compound inhibitor at the desired concentration, and a fluorescein-labeled RNA/Dabcyl-labeled DNA hybrid substrate are added.

-

Enzyme Addition: The reaction is initiated by adding the HIV-1 RT enzyme.

-

Incubation: The plate is incubated at 37°C for 1 hour with gentle shaking.

-

Reaction Termination: The reaction is stopped by adding 0.5 M EDTA.

-

Data Analysis: Fluorescence intensity is measured (excitation at 490 nm and emission at 528 nm). The percent inhibition is calculated by comparing the fluorescence of samples with and without the inhibitor.[6]

Anticancer Activity

The this compound scaffold is a promising pharmacophore for the development of novel anticancer agents.[14][15] Derivatives have shown cytotoxic activity against a variety of cancer cell lines.[16][17][18] The proposed mechanisms of action include the induction of apoptosis and anti-angiogenesis.[14]

Quantitative Anticancer Data

| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Value | Reference(s) |

| Substituted bromopyridine acetamide benzothiazole derivative 29 | SKRB-3 (breast), SW620 (colon), A549 (lung), HepG2 (liver) | 1.2 nM, 4.3 nM, 44 nM, 48 nM, respectively | [17][19] |

| Benzothiazole derivative 9p | 60 human cancer cell lines | Average GI50 of 0.38 µM | [16] |

| Naphthalimide derivative 66 | HT-29 (colon), A549 (lung), MCF-7 (breast) | 3.72 ± 0.3 µM, 4.074 ± 0.3 µM, 7.91 ± 0.4 µM, respectively | [17] |

| Naphthalimide derivative 67 | HT-29 (colon), A549 (lung), MCF-7 (breast) | 3.47 ± 0.2 µM, 3.89 ± 0.3 µM, 5.08 ± 0.3 µM, respectively | [17] |

| 6-nitro, benzylidene with p-F (4a) | HepG2 (liver), MCF-7 (breast), HCT-116 (colon) | 7.92 µM, 3.84 µM, 5.61 µM, respectively | [15] |

Anti-inflammatory Activity

Certain this compound and related 1,2-benzothiazine derivatives have demonstrated significant anti-inflammatory and analgesic properties.[15][20][21][22][23] Their mechanism of action can involve the inhibition of cyclooxygenase (COX) enzymes.[21]

Quantitative Anti-inflammatory Data

| Compound Series | In Vivo/In Vitro Model | Activity | Reference(s) |

| 3-(4-alkyl/aryl-2-thiazolyl)/1,2-benzisothiazoles | Carrageenan-induced rat paw edema | Excellent anti-inflammatory activity | [20] |

| Benzothiazole derivatives with benzenesulphonamide and carboxamide | Carrageenan-induced rat paw edema | Up to 80% inhibition | [24] |

| 1,2-benzothiazine derivatives | COX-1 and COX-2 inhibition assay | Some compounds showed higher selectivity for COX-2 over COX-1 compared to meloxicam | [21] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

-

Animal Preparation: Rats are fasted overnight before the experiment.

-

Compound Administration: The test compounds (this compound derivatives) and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[20][24]

Antiviral Activity

Derivatives of this compound have been investigated for their antiviral properties against a range of viruses, including HIV, Dengue virus, and Herpes Simplex Virus (HSV).[9][10][25][26][27]

Quantitative Antiviral Data

| Compound/Derivative | Target Virus/Enzyme | Activity Metric (EC50/IC50) | Reference(s) |

| 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one (1) | HIV-1 | EC50 of 1.68 ± 0.94 µM | [9][10] |

| Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (2) | HIV-1 | EC50 of 2.68 ± 0.54 µM | [9][10] |

| 2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-one | Dengue virus serotype-2 (DENV-2) NS2BNS3 protease | Micromolar IC50 range | [26] |

| 2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-one | Dengue virus serotype-2 (DENV-2) NS2BNS3 protease | Micromolar IC50 range | [26] |

| 3-(2-ethylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethione | Vaccinia virus | Highest selective effect among tested compounds | [25] |

Neuroprotective Activity

Benzothiazole derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[28][29] Their mechanisms of action can include the modulation of antioxidant enzymes like catalase and inhibition of acetylcholinesterase.[12][28]

Quantitative Neuroprotective Data

| Compound Series/Derivative | Bioactivity | Observation | Reference(s) |

| Benzothiazole analogs (6a, 6b, 6c, 6d, 7a) | Catalase modulation | Enhanced catalase activity up to 90% in U87MG cells under H2O2-induced stress | [28] |

| Benzothiazole-isothiourea derivative 3t | Multi-target activity for Alzheimer's | Showed the best anti-Aβ1-42 aggregation and inhibitory AChE activity in the series | [29] |

Signaling Pathways and Experimental Workflows

The biological effects of this compound compounds are mediated through their interaction with various cellular pathways. The following diagrams, generated using Graphviz, illustrate some of these interactions and typical experimental workflows.

Caption: Apoptosis signaling pathway highlighting Caspase-3 inhibition.

Caption: General workflow for an in vitro enzyme inhibition assay.

Caption: Inhibition of HIV-1 Reverse Transcriptase activities.

Conclusion

The this compound core represents a highly versatile and valuable scaffold in drug discovery. The diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective effects, underscore the therapeutic potential of its derivatives. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships and mechanisms of action of this compound compounds will undoubtedly lead to the development of novel and effective therapeutic agents for a wide range of diseases.

References

- 1. Biological studies on this compound derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological studies on this compound derivatives VI Antimicrobial activity of this compound and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors by Stepwise MLR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors by Stepwise MLR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pharmacyjournal.net [pharmacyjournal.net]

- 15. benchchem.com [benchchem.com]

- 16. daneshyari.com [daneshyari.com]

- 17. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. flore.unifi.it [flore.unifi.it]

- 20. researchgate.net [researchgate.net]

- 21. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Some new 1,2-benzothiazine derivatives with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antiviral activity of benzothiazole and benzothiazolinethione derivatives in cell cultures. | Semantic Scholar [semanticscholar.org]

- 26. Facile Synthesis and In Vitro Activity of N-Substituted 1,2-Benzisothiazol-3(2H)-ones against Dengue Virus NS2BNS3 Protease [mdpi.com]

- 27. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

The 1,2-Benzisothiazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This core is present in several clinically successful drugs and continues to be a focal point for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, key pharmacological applications with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Synthesis of the this compound Core

The synthetic accessibility of the this compound scaffold allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and pharmacological properties.[1] Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern.

General Synthetic Strategies

Key synthetic pathways to the this compound core and its derivatives include:

-

Oxidation of 1,2-benzisothiazol-3(2H)-ones: This is a common method for preparing oxidized derivatives such as 1,2-benzisothiazol-3(2H)-one 1-oxides and 1,1-dioxides (saccharin derivatives).[3][4] Careful control of oxidizing agents and reaction conditions is crucial to prevent over-oxidation.[4]

-

Intramolecular S-N Bond Formation: This approach often utilizes transition-metal catalysis (e.g., cobalt) to facilitate the cyclization of 2-mercaptobenzamides, providing an efficient route to the core structure.[5][6]

-

From 2-(Alkylthio)benzaldehydes or 2-(Alkylthio)benzonitriles: These starting materials can be cyclized through reactions with halogenating agents.[7]

-

From o-Chlorobenzonitrile: Reaction with a sulfur source followed by cyclization offers another viable route to the benzisothiazole ring system.[8]

Pharmacological Activities and Quantitative Data

Derivatives of the this compound core exhibit a wide array of biological activities, targeting various enzymes and receptors implicated in a range of diseases.

Antimicrobial and Antifungal Activity

The this compound scaffold is a well-established pharmacophore for the development of antimicrobial and antifungal agents.[9][10][11][12] These compounds have shown efficacy against a variety of bacterial and fungal strains, including drug-resistant ones.[13] The mechanism of action is often attributed to the electrophilic nature of the sulfur atom within the heterocyclic ring.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Derivative 1.15 | Staphylococcus aureus (MRSA) | 0.4 | [13] |

| N-benzyl derivative (1.7) | Aspergillus fumigatus | 0.1 (IC50) | [13] |

| N-arylalkanoic acid derivatives | Gram-positive bacteria | Potencies 10-20 times higher than 1,2-benzisothiazolin-3-one | [14] |

| Benzothiazolylthiazolidin-4-one 18 | Pseudomonas aeruginosa | 0.10 | [15] |

Anti-inflammatory Activity: COX-2 Inhibition

The 1,1-dioxide derivatives of 1,2-benzisothiazol-3(2H)-one, also known as saccharin derivatives, have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2).[3] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of pro-inflammatory prostaglandins.[3][8][16] Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[3]

Table 2: COX-2 Inhibitory Activity of this compound Derivatives

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Data for specific this compound derivatives as COX-2 inhibitors requires further specific literature search. |

Anticancer Activity

The this compound scaffold has been explored for the development of multi-target anticancer agents.[17] Computational studies have shown that derivatives can be designed to bind to key oncology targets such as COX-1, COX-2, DHFR, MMP13, FGFR1, and NEP with high affinity.[17]

Antiviral Activity: Dengue Virus NS2B-NS3 Protease Inhibition

N-substituted 1,2-benzisothiazol-3(2H)-one derivatives have demonstrated inhibitory activity against the Dengue virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[3][17] This makes them promising candidates for the development of direct-acting antiviral agents against this significant pathogen.[3]

Table 3: Dengue Virus NS2B-NS3 Protease Inhibitory Activity

| Compound | DENV NS2B-NS3 Protease IC50 (µM) | Reference |

| BP2109 | 15.43 | [18] |

| Data for other specific this compound derivatives requires further specific literature search. |

Enzyme Inhibition: Caspase-3 and Human Leukocyte Elastase

Derivatives of 1,2-benzisothiazol-3(2H)-one are potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic pathway.[3] By modulating apoptosis, these compounds have therapeutic potential in diseases characterized by excessive cell death, such as neurodegenerative disorders.[3] Additionally, certain N,N'-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides inhibit human leukocyte elastase (HLE), a protease implicated in inflammatory diseases like COPD.[3]

Table 4: Caspase-3 Inhibitory Activity of 1,2-Benzisothiazol-3-one Derivatives

| Compound Series | Caspase-3 IC50 Range | Reference |

| 1,2-benzisothiazol-3-one derivatives | Nanomolar | [3] |

| Specific IC50 values for a series of compounds would require a more targeted literature search. |

Central Nervous System (CNS) Activity

The this compound core is a key feature of several atypical antipsychotic drugs used in the treatment of schizophrenia and bipolar disorder.[19] These drugs typically exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[10][20][21][22][23][24][25]

Table 5: Receptor Binding Affinities (Ki, nM) of this compound-Containing Antipsychotics

| Drug | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT1A | Serotonin 5-HT7 | Reference |

| Ziprasidone | 4.8 | 0.4 | 3.4 | - | [23] |

| Lurasidone | 0.994 - 1.7 | 0.47 - 2.0 | 6.38 - 6.8 | 0.49 - 0.5 | [25][26] |

| Perospirone | Data requires further specific literature search. |

Experimental Protocols

Synthesis of 1,2-Benzisothiazol-3(2H)-one

Method 1: From 2,2'-dithio-bis-benzoyl chloride

-

Suspend 2,2'-dithio-bis-benzoyl chloride (1157 g, 3.37 moles) in methylene chloride (8.46 L).

-

Bubble chlorine gas (239 g, 3.37 moles) into the stirred suspension.

-

Add the resulting solution to concentrated ammonium hydroxide (2.89 L) with vigorous stirring.

-

Stir the mixture for 1 hour after the addition is complete.

-

Filter the mixture to yield a damp solid.

-

Suspend the solid in approximately 7 L of water and acidify by adding concentrated aqueous HCl with vigorous stirring.

-

Isolate the solid by filtration and wash it with about 3 L of water.

-

Dry the product in vacuo at 30°C to yield 1,2-benzisothiazol-3(2H)-one (902 g, 88.5% yield) with a melting point of 155.5-157°C.

Method 2: From 2-mercaptobenzamide and 2,2'-dithiobenzamide [9]

-

In a 250 mL reactor, combine a mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (15.28 g, molar ratio 3:1), Mn(OH)3 (0.42 g), triethanolamine (0.60 g), and ethanol (160 mL).

-

Heat the mixture to 120°C with stirring and introduce oxygen to maintain the reactor pressure at 0.2 MPa.

-

After 10 hours of reaction, stop the reaction and remove the ethanol by rotary evaporation.

-

Add 100 mL of water and stir for 20 minutes.

-

Filter the mixture and dry the filter cake to obtain 1,2-benzisothiazol-3(2H)-one as a white solid (12.23 g, 90% yield) with a melting point of 154-156°C and 98% purity by liquid chromatography.

Biological Assay: In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacteria.

-

Preparation of Bacterial Inoculum: Culture bacteria in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serially dilute the stock solutions in the broth medium in a 96-well microtiter plate.

-

Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive controls (bacteria in broth without compound) and negative controls (broth only). Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Caspase-3 Signaling Pathway in Apoptosis

This compound derivatives can inhibit caspase-3, a key executioner in both the intrinsic and extrinsic apoptotic pathways.[3][4] Inhibition of caspase-3 prevents the cleavage of cellular substrates, thereby blocking the final stages of programmed cell death.[1][4]

Caption: Inhibition of the Caspase-3 mediated apoptotic pathway.

COX-2 Inflammatory Pathway

Certain this compound derivatives selectively inhibit COX-2, which is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), key mediators of pain and inflammation.[3][16][27][28]

Caption: Selective inhibition of the COX-2 inflammatory pathway.

Dengue Virus NS2B-NS3 Protease Replication Pathway

The Dengue virus replicates by translating its RNA into a single polyprotein, which is then cleaved into functional viral proteins by the viral NS2B-NS3 protease.[18][29][30][31][32] this compound derivatives can inhibit this protease, thus halting viral replication.[3][17]

References

- 1. assaygenie.com [assaygenie.com]

- 2. mdpi.com [mdpi.com]

- 3. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase 3 - Wikipedia [en.wikipedia.org]

- 5. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. 1,2-Benzisothiazol-3(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 10. Ziprasidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Biological studies on this compound derivatives VI Antimicrobial activity of this compound and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Broad spectrum anti-infective properties of benzisothiazolones and the parallels in their anti-bacterial and anti-fungal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological studies on this compound derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 17. pharmacyjournal.net [pharmacyjournal.net]

- 18. journals.asm.org [journals.asm.org]

- 19. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 21. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. researchgate.net [researchgate.net]

- 25. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

- 29. The making of dengue virus: NS2 & NS3 - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 30. Mechanism of NS2B-Mediated Activation of NS3pro in Dengue Virus: Molecular Dynamics Simulations and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The Inhibition of NS2B/NS3 Protease: A New Therapeutic Opportunity to Treat Dengue and Zika Virus Infection [mdpi.com]

- 32. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Spectroscopic Analysis of 1,2-Benzisothiazole Derivatives

The this compound scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Accurate structural elucidation and purity assessment are critical for the advancement of research and development involving these compounds. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound derivatives, complete with experimental protocols, comparative data, and a standardized analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound derivatives, providing detailed information about the chemical environment and connectivity of atoms within the molecule.[3] Both ¹H and ¹³C NMR are essential for confirming the arrangement of substituents on the heterocyclic and benzene rings.

Key ¹H NMR Spectral Features

Protons on the benzene ring of the this compound core typically appear in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts and coupling patterns are highly dependent on the nature and position of substituents. For the parent 1,2-benzisothiazol-3(2H)-one, the protons on the aromatic ring are observed as multiplets in this region.[4] The N-H proton, when present, often appears as a broad singlet.[5]

Key ¹³C NMR Spectral Features

The carbon atoms of the this compound nucleus resonate at characteristic chemical shifts. The carbonyl carbon (C=O) in 1,2-benzisothiazol-3(2H)-one derivatives is typically found significantly downfield (δ > 160 ppm). Aromatic carbons appear in the δ 110-150 ppm range. The specific shifts provide insight into the electronic effects of various substituents.

Tabulated NMR Data

The following table summarizes representative ¹H and ¹³C NMR chemical shift data for selected this compound derivatives.

| Derivative | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1,2-Benzisothiazol-3(2H)-one | - | Aromatic H: ~7.2-8.0 | - | [4] |

| 6-Fluoro-2,3-dihydro-3-oxo-N-phenyl-1,2-benzisothiazole-2-acetamide | - | Aromatic H: Multiplets | - | [6] |

| 4-Methylbenzo[d]thiazole-2-thiol | CDCl₃ | 10.94 (s, 1H, SH), 7.30 (d, 1H), 7.21-7.15 (m, 2H), 2.49 (s, 3H, CH₃) | 190.8, 139.3, 129.7, 128.3, 124.7, 122.0, 118.9, 17.9 | [5] |

| 5-Chlorobenzo[d]oxazole-2-thiol (analogue) | DMSO-d₆ | 14.05 (s, 1H, SH), 7.53 (dd, 1H), 7.32-7.30 (s, 2H) | 181.2, 147.5, 133.1, 129.8, 124.0, 111.7, 110.9 | [5] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping solvent and analyte signals.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm. Modern spectrometers can also reference spectra to the residual solvent peak.[5]

-

Data Acquisition : Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary to establish connectivity.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze coupling constants to deduce spatial relationships.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound derivatives, it is particularly useful for confirming the presence of key structural features like carbonyl (C=O), amine (N-H), and carbon-sulfur (C-S) bonds.

Key IR Absorption Bands

-

C=O Stretch : For 1,2-benzisothiazol-3(2H)-one and its derivatives, a strong absorption band for the carbonyl group is expected in the range of 1640-1680 cm⁻¹.

-

N-H Stretch : If an N-H bond is present (e.g., in the parent 1,2-benzisothiazol-3(2H)-one), a moderate absorption band will appear around 3100-3400 cm⁻¹.[7]

-

C=N Stretch : The endocyclic C=N bond within the thiazole ring often shows an absorption in the 1630-1640 cm⁻¹ region.[7][8]

-

C-S Stretch : The carbon-sulfur bond vibration is typically weaker and found in the fingerprint region, often around 690-750 cm⁻¹.[7]

-

Aromatic C-H and C=C Stretches : These are observed at ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹, respectively.

Tabulated IR Data

| Derivative/Analogue | Key IR Absorption Bands (cm⁻¹) | Functional Group Assignment | Reference |

| 1,2-Benzisothiazol-3(2H)-one | ~1650 | C=O Stretch | [9] |

| 3-(Phenethyloxy)-1,2-benzisothiazole, 1,1-dioxide | - | S=O (dioxide) stretches expected | [10] |

| Benzothiazole Analogue | 3344, 3025, 1630, 690 | N-H, Aromatic C-H, C=N, C-S | [7] |

| Riluzole (Benzothiazole derivative) | 3360, 3266, 1640, 1550, 1460 | N-H Stretch, C=N Stretch, C-H Bend, C=C Stretch | [8] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation :

-

Solid Samples : Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

-

Liquid/Solution Samples : A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable cell.

-

-

Background Spectrum : Record a background spectrum of the empty sample compartment (or pure KBr pellet/ATR crystal) to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Data Acquisition : Place the prepared sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and correlate them with the functional groups expected in the target molecule.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized compound and offers structural information through the analysis of its fragmentation patterns.[3] High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition with high accuracy.

Key MS Features

-

Molecular Ion Peak (M⁺) : This peak corresponds to the molecular weight of the compound. For this compound (C₇H₅NS), the nominal mass is 135, while for 1,2-benzisothiazol-3(2H)-one (C₇H₅NOS), it is 151.[11]

-

Isotopic Pattern : The presence of sulfur results in a characteristic M+2 peak (due to the ³⁴S isotope) with an abundance of approximately 4.4% relative to the M⁺ peak.[3]

-

Fragmentation : The fragmentation pattern is unique to the compound's structure. Common fragmentation pathways for 1,2-benzisothiazol-3(2H)-one involve the loss of CO, CS, or other small fragments, leading to characteristic ions such as m/z 134, 109, and 90.[11][12]

Tabulated Mass Spectrometry Data

| Compound | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| 1,2-Benzisothiazol-3(2H)-one | ESI+ | 152.0165 | 134.0060, 124.0217, 109.0107, 105.0336, 90.0339, 80.0495 | [11] |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 1 ng/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infusion/Chromatography : The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from a liquid chromatography (LC) system (LC-MS). LC-MS is preferred as it provides separation of the analyte from impurities.[13]

-

Ionization : Select an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules like many this compound derivatives.

-

Data Acquisition : Acquire the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed, where the molecular ion is isolated, fragmented, and its product ions are analyzed.

-

Data Analysis : Determine the molecular weight from the molecular ion peak. If using HRMS, calculate the elemental formula. Analyze the fragmentation pattern to confirm the structure of the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, making it useful for characterizing conjugated systems like the this compound core.[3] While less structurally definitive than NMR or MS, it is a valuable tool for confirming the presence of the aromatic system and for quantitative analysis.

Key UV-Vis Features

Benzothiazole derivatives typically exhibit multiple absorption bands in the UV region (200-400 nm) corresponding to π → π* and n → π* electronic transitions of the conjugated aromatic system. The position of the maximum absorption wavelength (λₘₐₓ) and the molar absorptivity (ε) are sensitive to the substituents on the ring system and the solvent used. For instance, benzothiazole derivatives synthesized via Suzuki coupling show absorption peaks around 210 nm and 330-340 nm.[14]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a very dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or CH₂Cl₂).[3][15]

-

Blank Measurement : Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Data Acquisition : Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis : Identify the λₘₐₓ values. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Analytical Workflow and Data Integration

A synergistic approach using multiple spectroscopic techniques is essential for the unambiguous structural validation of newly synthesized this compound derivatives.[3] The following workflow outlines a standard procedure from synthesis to complete characterization.

Caption: Standard workflow for the synthesis and spectroscopic validation of this compound derivatives.

References

- 1. Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological studies on this compound derivatives VI Antimicrobial activity of this compound and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1,2-Benzisothiazol-3(2H)-one(2634-33-5) 1H NMR [m.chemicalbook.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. repository.qu.edu.iq [repository.qu.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. 1,2-Benzisothiazol-3(2H)-one(2634-33-5) IR Spectrum [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. massbank.eu [massbank.eu]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Physicochemical Landscape of Substituted 1,2-Benzisothiazoles: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its synthetic accessibility and the potential for diverse substitutions on the core ring system allow for the fine-tuning of physicochemical and pharmacological properties.[1] This technical guide provides an in-depth analysis of the key physicochemical properties of substituted 1,2-benzisothiazoles, offering critical data and methodologies for researchers in drug discovery and development.

Core Physicochemical Properties

The biological fate of a drug molecule—its absorption, distribution, metabolism, and excretion (ADME)—is intrinsically linked to its physicochemical properties. For this compound derivatives, understanding properties such as lipophilicity (logP), acidity (pKa), and solubility is paramount for designing effective therapeutic agents.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, influencing its ability to cross biological membranes. For a series of N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one, logP values were found to be directly related to their antimicrobial potency against Gram-positive bacteria.[2] Quantitative Structure-Activity Relationship (QSAR) analysis revealed a bilinear relationship, suggesting an optimal lipophilicity (logD0 around 3) for activity against B. subtilis.[2]

Acidity (pKa) and Solubility

The acid dissociation constant (pKa) and solubility are fundamental properties that govern a drug's behavior in the physiological environment of the body. The solubility of a compound is significantly influenced by pH, and this relationship can be exploited to determine pKa values, especially for sparingly soluble substances.[3][4] The therapeutic activity and absorption of a drug are affected by the concentration ratio of its protonated and non-protonated forms, making pKa a crucial parameter.[3] For the parent compound, 1,2-benzisothiazol-3(2H)-one, the calculated log10 of water solubility is -1.67 mol/L.[5]

Table 1: Physicochemical Properties of Unsubstituted this compound Scaffolds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP (oct/wat) | Water Solubility (log10WS mol/L) | Reference |

| This compound | C₇H₅NS | 135.19 | 38 | - | - | [6] |

| 1,2-Benzisothiazol-3(2H)-one | C₇H₅NOS | 151.19 | 155.64 (428.79 K) | 1.108 | -1.67 | [5] |

Note: Data is for the core, unsubstituted structures. Substitutions will significantly alter these values.

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is essential for building reliable structure-activity models. Below are detailed methodologies for key experiments.

Determination of pKa

For sparingly soluble compounds like many this compound derivatives, traditional potentiometric titration can be challenging.[3]

Method 1: Solubility-Based pKa Determination This method is useful when the ionic and non-ionic forms of a compound have different solubilities.

-

Sample Preparation: A series of buffered solutions across a wide pH range are prepared.

-

Saturation: An excess of the test compound is added to each buffered solution. The samples are then agitated at a constant temperature until equilibrium is reached, creating saturated solutions.

-

Separation and Measurement: The undissolved solute is removed by centrifugation or filtration. The pH of the supernatant is measured immediately.[3]

-

Quantification: The concentration of the dissolved compound in each sample is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The intrinsic solubility (s₀) of the non-ionized species is determined by extrapolating the solubility at pH values where the compound is fully non-ionized.[3] The pKa is then calculated from the pH and the ratio of total solubility (S) to intrinsic solubility (s₀) using the Henderson-Hasselbalch equation adapted for solubility.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) This chromatographic approach relates the retention time of a compound to the pH of the mobile phase.

-

System Setup: An HPLC system with a reverse-phase column (e.g., C18) is used.

-

Mobile Phase: A series of mobile phases with varying pH but constant organic solvent concentration are prepared.

-

Isocratic Elution: The compound is injected and eluted with each mobile phase. The retention factor (k) is measured at each pH.

-

Data Analysis: A sigmoid curve is obtained by plotting the retention factor (k) versus pH. The inflection point of this curve corresponds to the pKa of the compound.[7][8]

Determination of logP (Octanol-Water Partition Coefficient)

Shake-Flask Technique This is the classical method for measuring logP.[2]

-

System Preparation: n-Octanol and an aqueous buffer (typically at a pH where the compound is predominantly in its neutral form) are pre-saturated with each other.

-

Partitioning: A known amount of the this compound derivative is dissolved in either the n-octanol or the aqueous phase. The two phases are then combined in a flask in a defined ratio.

-

Equilibration: The flask is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Visualizing Relationships and Processes

Diagrams are essential tools for conceptualizing complex biological pathways and experimental workflows.

QSAR Modeling Workflow

Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate the chemical structure of compounds with their biological activity.[9] These models are crucial for predicting the activity of new molecules and guiding drug design.

Caption: A typical workflow for developing a QSAR model.

Biological Target: Caspase-3 and the Apoptotic Pathway

Certain 1,2-benzisothiazol-3-one derivatives have been identified as potent inhibitors of Caspase-3, a key executioner enzyme in the apoptosis (programmed cell death) pathway.[10][11][12] Dysregulation of apoptosis is implicated in numerous diseases, making Caspase-3 an attractive therapeutic target.[10]

Caption: Inhibition of the Caspase-3 mediated apoptotic pathway.

Structure-Activity Relationships (SAR)

SAR studies provide insights into how specific structural modifications affect the biological activity of the this compound core.

-

Antimicrobial Activity: For antimicrobial derivatives, 1,2-benzisothiazolin-3-ones were found to be the most active substances, while the corresponding 1,2-benzisoxazoles were devoid of activity.[13] N-arylalkanoic and N-aryloxyalkanoic acid substitutions on the 1,2-benzisothiazolin-3-one core yielded compounds with good activity against Gram-positive bacteria and fungi.[2]

-

Caspase-3 Inhibition: In the development of Caspase-3 inhibitors, QSAR studies indicated that descriptors related to electronegativity, atomic masses, and atomic van der Waals volumes play a significant role in inhibitory activity.[10][11] This suggests that both electronic and steric factors are critical for effective binding to the enzyme's active site.

Conclusion

The this compound scaffold remains a highly versatile and valuable platform in drug discovery. A thorough understanding and precise measurement of its physicochemical properties are indispensable for the rational design of new therapeutic agents. By leveraging the experimental protocols and QSAR models discussed herein, researchers can more effectively navigate the complex landscape of drug development, optimizing lead compounds for enhanced efficacy and favorable ADME profiles. The continued exploration of this privileged structure promises to yield novel treatments for a wide range of diseases.

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. Biological studies on this compound derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciresliterature.org [sciresliterature.org]

- 4. Determination of pKa values from solubility data | Semantic Scholar [semanticscholar.org]

- 5. 1,2-benzisothiazol-3(2H)-one - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Benzisothiazole | C7H5NS | CID 9225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 10. QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors by Stepwise MLR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors by Stepwise MLR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological studies on this compound derivatives VI Antimicrobial activity of this compound and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) of 1,2-Benzisothiazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their development as caspase-3 inhibitors, antimicrobial agents, and their potential as anticancer and antipsychotic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development in this area.

Caspase-3 Inhibitors: Targeting Apoptosis

1,2-Benzisothiazol-3-one derivatives have emerged as potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic cascade. Inhibition of caspase-3 is a promising therapeutic strategy for diseases characterized by excessive apoptosis, such as neurodegenerative disorders.

Quantitative SAR Data

The following table summarizes the in vitro caspase-3 inhibitory activity of a series of 1,2-benzisothiazol-3-one derivatives. The core structure and the positions of substituents (R1 and R2) are depicted in the accompanying image.

| Compound ID | R1 | R2 | IC50 (nM)[1] |

| 6b | H | 4-Fluorophenyl | 25 |

| 6r | H | 2,4-Dichlorophenyl | 31 |

| 6s | H | 4-Bromophenyl | 38 |

| 6w | H | 4-Trifluoromethylphenyl | 42 |

| 6a | H | Phenyl | >1000 |

| 6c | H | 4-Chlorophenyl | 110 |

| 6d | H | 4-Methylphenyl | 480 |

| 6e | H | 4-Methoxyphenyl | >1000 |

SAR Insights:

-

Substitution at the N-2 position (R2): Aromatic substitutions at the R2 position are crucial for potent caspase-3 inhibition.

-

Effect of Halogens: The presence of halogen atoms on the phenyl ring at the R2 position generally enhances inhibitory activity. For instance, a 4-fluoro substitution (6b) resulted in the most potent compound in this series. Dichloro (6r) and bromo (6s) substitutions also conferred significant potency.

-

Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like trifluoromethyl at the 4-position of the phenyl ring (6w) also leads to high potency.

-

Unsubstituted Phenyl Ring: An unsubstituted phenyl ring at the R2 position (6a) or the presence of an electron-donating group like methoxy (6e) leads to a significant loss of activity.

Signaling Pathway: Caspase-3 Mediated Apoptosis

The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, both of which converge on the activation of caspase-3.

Antimicrobial Agents

Hydrazone derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, particularly Gram-positive bacteria and yeasts.[2]

Quantitative SAR Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of this compound hydrazide-hydrazones against various microorganisms.

| Compound ID | R | Bacillus subtilis MIC (µg/mL)[2] | Staphylococcus aureus MIC (µg/mL)[2] | Candida albicans MIC (µg/mL)[2] |

| 1a | H | 12.5 | 25 | 50 |

| 1b | 4-Cl | 6.25 | 12.5 | 25 |

| 1c | 4-NO2 | 6.25 | 12.5 | 25 |

| 1d | 4-OCH3 | 25 | 50 | 100 |

| 1l | 2,4-diCl | 3.12 | 6.25 | 12.5 |

SAR Insights:

-

Parent Hydrazide: The unsubstituted hydrazone (1a) displays moderate activity.

-

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro (1b) and nitro (1c) at the para position of the phenyl ring, enhances antimicrobial activity.

-

Dihalogenation: Dichloro substitution (1l) significantly boosts activity against all tested strains, indicating a favorable interaction with the target.

-

Electron-Donating Groups: The presence of an electron-donating methoxy group (1d) diminishes the antimicrobial potency.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Anticancer and Antipsychotic Potential

While the SAR for anticancer and antipsychotic activities of this compound analogs is less developed, preliminary studies indicate their potential in these therapeutic areas. Further research is required to elucidate the specific mechanisms of action and establish clear SAR trends.

Experimental Protocols

General Synthesis of 1,2-Benzisothiazol-3(2H)-one Derivatives[3]

-

Thionyl Chloride Activation: A mixture of thiosalicylic acid, thionyl chloride (10 equivalents), and a catalytic amount of dimethylformamide (DMF) is heated at 80°C for 12 hours.

-

Removal of Excess Reagent: Excess thionyl chloride is removed under reduced pressure.

-

Amine Coupling: The crude acyl chloride is dissolved in dichloromethane (DCM) and treated with the desired amine (10 equivalents).

-

Reaction and Workup: The resulting solution or suspension is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 1,2-benzisothiazol-3(2H)-one.

Caspase-3 Inhibition Assay[4][5]

-

Reagent Preparation: A fluorogenic caspase-3 substrate, such as N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), is reconstituted in an appropriate buffer.

-

Cell Lysis: Cells treated with the test compounds are lysed using a suitable lysis buffer.

-

Assay Reaction: The cell lysate is incubated with the fluorogenic substrate in a microplate.

-

Fluorescence Measurement: The fluorescence generated from the cleavage of the substrate by active caspase-3 is measured using a fluorescence plate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[6][7][8][9]

-

Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This technical guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and methodologies are intended to serve as a valuable resource for the rational design and development of novel therapeutic agents based on this versatile scaffold.

References

The Elusive Natural Origins of 1,2-Benzisothiazoles: A Technical Guide to Discovery and Isolation of Related Sulfur-Nitrogen Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Prominence and Natural Scarcity of 1,2-Benzisothiazoles

The 1,2-benzisothiazole scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities. These synthetic compounds have been extensively explored for their antimicrobial, anti-inflammatory, anticancer, and enzymatic inhibitory properties. The 1,2-benzisothiazol-3(2H)-one (BIT) core, for instance, is a widely used industrial biocide. However, a thorough review of the scientific literature reveals a notable scarcity of this compound compounds isolated from natural sources. Indeed, the parent this compound is often considered a non-naturally occurring metabolite.

This guide, therefore, addresses this gap by providing a comprehensive overview of the methodologies relevant to the discovery and isolation of structurally related, naturally occurring sulfur- and nitrogen-containing heterocyclic compounds. By examining the protocols used for natural benzothiazoles and other isothiazole derivatives, we can establish a robust framework for researchers seeking to explore novel natural products with similar structural motifs. This document will detail the discovery, isolation protocols, and characterization of these related compounds, presenting quantitative data in structured tables and illustrating complex workflows and pathways with clear diagrams.

Case Study: Discovery and Isolation of Benzothiazole Derivatives from Natural Sources

While 1,2-benzisothiazoles are rare in nature, the isomeric 1,3-benzothiazole moiety is found in various natural products. The methodologies used for their isolation provide a valuable blueprint for the discovery of novel sulfur-nitrogen heterocycles.

Experimental Workflow for a Hypothetical Natural Benzothiazole Isolation

The following diagram illustrates a general workflow for the isolation and purification of a hypothetical benzothiazole derivative from a plant source. This process involves a series of extraction and chromatographic steps designed to separate the target compound from a complex biological matrix.

Detailed Experimental Protocols

1. Extraction:

-

Objective: To extract a broad range of secondary metabolites, including the target benzothiazole, from the source material.

-

Protocol:

-

Air-dry and pulverize the plant material (e.g., 1 kg of roots).

-

Macerate the powdered material in a suitable solvent (e.g., 5 L of methanol) at room temperature for 72 hours, with occasional agitation.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

-

2. Liquid-Liquid Partitioning:

-

Objective: To perform a preliminary fractionation of the crude extract based on polarity.

-

Protocol:

-

Suspend the crude methanolic extract (e.g., 100 g) in distilled water (500 mL).

-

Perform sequential partitioning in a separatory funnel with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (3 x 500 mL each).

-

Collect each solvent phase and evaporate to dryness. The benzothiazole derivatives, being moderately polar, are often concentrated in the ethyl acetate fraction.

-

3. Column Chromatography:

-

Objective: To separate the components of the active fraction (e.g., ethyl acetate fraction) based on their affinity for the stationary phase.

-

Protocol:

-

Prepare a silica gel (60-120 mesh) column packed in n-hexane.

-

Adsorb the ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, ..., 0:100 n-hexane:ethyl acetate).

-

Collect fractions of a fixed volume (e.g., 20 mL) and monitor their composition by thin-layer chromatography (TLC).

-

Pool fractions with similar TLC profiles.

-

4. Preparative High-Performance Liquid Chromatography (HPLC):

-

Objective: To achieve final purification of the target compound.

-

Protocol:

-

Dissolve the semi-purified fraction containing the target compound in a suitable solvent (e.g., methanol).

-

Inject the solution into a preparative HPLC system equipped with a reversed-phase column (e.g., C18).

-

Elute with a suitable mobile phase, often a gradient of water and acetonitrile or methanol, containing a small percentage of formic acid or trifluoroacetic acid to improve peak shape.

-

Monitor the eluent with a UV detector at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm).

-

Collect the peak corresponding to the pure compound.

-

Remove the solvent to obtain the isolated natural benzothiazole.

-

Data Presentation: Characterization of a Hypothetical Natural Benzothiazole

The following table summarizes the type of quantitative data that would be collected to characterize a newly isolated natural benzothiazole derivative.

| Parameter | Method | Result |

| Yield | ||

| Crude Extract Yield | Gravimetric | 10.5 % (w/w from dry plant material) |

| Ethyl Acetate Fraction | Gravimetric | 15.2 % (w/w from crude extract) |

| Pure Compound Yield | Gravimetric | 0.005 % (w/w from dry plant material) |

| Physical Properties | ||

| Appearance | Visual Inspection | White amorphous powder |

| Melting Point | Melting Point Apparatus | 175-177 °C |

| Optical Rotation [α]D | Polarimetry | +25.3° (c 0.1, MeOH) |

| Spectroscopic Data | ||

| UV-Vis (λmax) | UV-Vis Spectroscopy | 220, 265, 310 nm |

| IR (νmax) | FT-IR Spectroscopy | 3300 (N-H), 1610 (C=N), 1580 (Ar C=C) cm⁻¹ |

| High-Resolution MS | ESI-TOF-MS | m/z 251.0789 [M+H]⁺ (Calcd. for C₁₃H₁₁N₂O₂S) |

| ¹H NMR (500 MHz, CDCl₃) | Nuclear Magnetic Resonance | δ 7.8-8.2 (m, 4H, Ar-H), 4.1 (s, 3H, OCH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | Nuclear Magnetic Resonance | δ 165.2, 152.4, 135.1, 121.5-128.9, 55.6 |

Biological Activity and Signaling Pathways

Many natural products are investigated for their biological activity. Should a newly isolated compound show, for example, inhibitory activity on a specific enzyme or signaling pathway, this relationship can be visualized.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical scenario where a newly discovered natural benzothiazole derivative inhibits a key kinase in a cancer-related signaling pathway.

Conclusion

While the natural world appears to be a sparse source of this compound compounds, the quest for novel bioactive molecules necessitates a broad and adaptable approach. The methodologies for the discovery, isolation, and characterization of related heterocyclic natural products, such as benzothiazoles, provide a robust and validated framework for researchers. The detailed protocols and data presentation standards outlined in this guide are designed to support the systematic exploration of nature's chemical diversity. Future research, employing advanced analytical techniques and exploring unique ecological niches, may yet uncover the first naturally occurring this compound, adding a new chapter to the story of this versatile heterocyclic system.

Methodological & Application